molecular formula C14H12Cl2N2O4 B2406174 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034338-61-7

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2406174
CAS No.: 2034338-61-7
M. Wt: 343.16
InChI Key: FOPNEHZAEWYARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines an azetidine ring with an oxazolidine-2,4-dione moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring and oxazolidine-2,4-dione moiety contribute to its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and oxazolidine derivatives, such as:

    Azetidine-2-carboxylic acid: Known for its role in peptide synthesis.

    Oxazolidine-2,4-dione derivatives: Used in various pharmaceutical applications.

Uniqueness

What sets 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

3-[[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4/c15-10-2-1-9(3-11(10)16)13(20)17-4-8(5-17)6-18-12(19)7-22-14(18)21/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPNEHZAEWYARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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